Cas no 18071-62-0 (Benzenepropanoic acid, β,3-diamino-)

Benzenepropanoic acid, β,3-diamino-, is a specialized organic compound featuring both a carboxylic acid and dual amine functional groups on its propanoic acid side chain. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and fine chemicals. The presence of reactive amino and carboxyl groups allows for selective derivatization, enabling the synthesis of amides, esters, or heterocyclic frameworks. Its aromatic benzene ring further enhances stability and facilitates π-π interactions in molecular design. The compound is valued for its potential in drug discovery, where its bifunctional reactivity supports the development of bioactive molecules with tailored properties. Suitable for controlled reactions under standard laboratory conditions.
Benzenepropanoic acid, β,3-diamino- structure
18071-62-0 structure
Product Name:Benzenepropanoic acid, β,3-diamino-
CAS No:18071-62-0
MF:C9H12N2O2
MW:180.203782081604
CID:5456373
PubChem ID:55250798
Update Time:2025-05-21

Benzenepropanoic acid, β,3-diamino- Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, β,3-diamino-
    • SCHEMBL4612046
    • EN300-4278500
    • 3-amino-3-(3-aminophenyl)propanoic acid
    • Z1198161215
    • 18071-62-0
    • 3-amino-3-(3-amino-phenyl)-propionic acid
    • AKOS006279988
    • Inchi: 1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
    • InChI Key: NIEQINCXCDEGNJ-UHFFFAOYSA-N
    • SMILES: C1(C(N)CC(O)=O)=CC=CC(N)=C1

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.6
  • Topological Polar Surface Area: 89.3Ų

Experimental Properties

  • Density: 1.286±0.06 g/cm3(Predicted)
  • Melting Point: 228 °C (decomp)
  • Boiling Point: 391.3±32.0 °C(Predicted)
  • pka: 3.55±0.10(Predicted)

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Additional information on Benzenepropanoic acid, β,3-diamino-

Benzenepropanoic Acid, β,3-Diamino-: A Comprehensive Overview

In the realm of organic chemistry, Benzenepropanoic acid, β,3-diamino- (CAS No. 18071-62-0) stands as a significant compound with diverse applications and intriguing properties. This compound, also referred to as β,3-diaminobenzenepropanoic acid, has garnered attention due to its unique structure and potential in various fields such as pharmaceuticals and materials science. Recent advancements in synthetic methodologies and its bioactive properties have further underscored its importance in contemporary research.

The molecular structure of Benzenepropanoic acid, β,3-diamino- comprises a benzene ring attached to a propanoic acid group. The presence of two amino groups at the β and 3 positions introduces versatility in its chemical reactivity and functionalization. This arrangement allows for the formation of hydrogen bonds and participation in various biochemical interactions, making it a valuable substrate for drug design and catalysis.

Recent studies have explored the synthesis of β,3-diaminobenzenepropanoic acid through innovative routes that enhance yield and selectivity. For instance, researchers have employed green chemistry principles to develop environmentally friendly methods for its production. These methods not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes.

The biological activity of Benzenepropanoic acid, β,3-diamino- has been a focal point of recent investigations. Its ability to act as a precursor in peptide synthesis has been leveraged in the development of bioactive molecules with potential therapeutic applications. Additionally, its role in enzyme inhibition studies has provided insights into its potential as a lead compound for drug discovery.

In the context of materials science, β,3-diaminobenzenepropanoic acid has shown promise as a building block for supramolecular assemblies and functional polymers. Its ability to form coordination complexes with metal ions has opened avenues for applications in catalysis and sensing technologies.

Moreover, the compound's photophysical properties have been studied extensively. Research indicates that Benzenepropanoic acid, β,3-diamino- exhibits fluorescence characteristics that make it suitable for use in optoelectronic devices and bioimaging applications. These findings highlight its potential beyond traditional chemical applications.

As the demand for multifunctional compounds continues to grow, β,3-diaminobenzenepropanoic acid remains at the forefront of scientific exploration. Its adaptability across various disciplines underscores its significance in advancing both fundamental and applied research.

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